molecular formula C10H14N4O B595155 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1245643-15-5

3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B595155
CAS No.: 1245643-15-5
M. Wt: 206.249
InChI Key: HWBGPEXYTGDBSS-UHFFFAOYSA-N
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Description

3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1245643-15-5) is a high-purity chemical building block based on the privileged pyrazolo[3,4-d]pyrimidine scaffold. This fused heterocyclic system is recognized in medicinal chemistry as a purine bioisostere, making it a versatile core structure for developing targeted protein kinase inhibitors . Researchers are particularly interested in this scaffold for its potential to inhibit key kinases involved in oncogenesis, such as Cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and Src kinase . The pyrazolo[3,4-d]pyrimidine core is designed to bind competitively in the ATP-binding pocket of these enzymes, disrupting the aberrant signaling pathways that drive uncontrolled cell proliferation in cancers . The specific 3-isobutyl substitution on this core structure is a common feature in the rational design of such inhibitors, often utilized to explore hydrophobic interactions within the kinase domain . This compound is supplied for research applications such as the synthesis of novel anticancer agents, structure-activity relationship (SAR) studies, and enzymatic inhibition assays. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-(2-methylpropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-6(2)4-7-8-9(14(3)13-7)11-5-12-10(8)15/h5-6H,4H2,1-3H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTFEPPVWBOYES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Pyrazolecarboxamide Precursors

A foundational method involves nitrating 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide (5.46 g, 0.030 mol) using fuming HNO₃ (1.8 mL) in concentrated H₂SO₄ at 50–55°C. The exothermic reaction requires careful temperature control (<25°C) during quenching in icy water to isolate the nitro intermediate (compound 6) in 80.8% yield. Subsequent chlorination with thionyl chloride in toluene (50 mL) generates the acyl chloride, which undergoes cyclization with hydrazine hydrate.

Cyclization Optimization

Patent EP1077214A1 details an improved cyclization using 2-methoxyethanol (25 mL) at 105–110°C for 45–60 minutes, followed by pH adjustment to 7.2 with NaOH. This method replaces oleum and fuming nitric acid with sodium nitrate in H₂SO₄, enhancing safety while maintaining a 95% yield. The final product is purified via extraction with CH₂Cl₂ and recrystallization from methanol, yielding 360–370 g with a melting point of 142–143°C.

Solvent-Dependent Amidation and Esterification

Methylation with Dimethyl Sulfate

A critical step involves methylating a mixture of methyl and ethyl esters of 3-n-propylpyrazole-5-carboxylic acid (616 g) with dimethyl sulfate (415 g) in methylene chloride (2250 mL). Maintaining temperatures below 60°C prevents side reactions, yielding 610–616 g of 1-methyl-3-n-propylpyrazole-5-carboxylate esters. This intermediates’ purity is confirmed via distillation under vacuum (30–35°C).

Amidation Under Anhydrous Conditions

Replacing aqueous ammonia with pressurized anhydrous amidation minimizes hydrolysis byproducts. The ester intermediate (770 g) reacts with sodium nitrate in H₂SO₄ at 65–70°C for 6 hours, followed by extraction with CH₂Cl₂ to yield 610–616 g of 1-methyl-4-nitro-3-n-propylpyrazole-5-carboxylate.

Catalytic Hydrazine-Mediated Cyclization

Role of p-Toluenesulfonic Acid

Adding p-toluenesulfonic acid (15.5 g) to the organic phase at 5°C facilitates hydrazine hydrate (185 mL) addition without exceeding 22°C. Stirring at 30–32°C for 30 minutes induces cyclization, followed by cooling to 0°C and filtration to isolate the product. This method achieves a 95% purity by avoiding thionyl chloride, which generates corrosive HCl.

Nickel-Raney Catalyzed Reduction

Post-cyclization, the nitro group is reduced using nickel-Raney catalyst in warm hydrazine hydrate, followed by HCl treatment to yield 1-methyl-4-amino-3-n-propylpyrazole-5-carboxamide hydrochloride. This intermediate is critical for downstream functionalization, such as diamide formation with 2-ethoxybenzoic acid.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Nitration-CyclizationHNO₃, H₂SO₄, thionyl chloride50–65°C, 10 h80.8%High intermediate purity
Improved CyclizationNaNO₃, NaOH, 2-methoxyethanol105–110°C, 45–60 min95%Safer, scalable, avoids oleum
Catalytic ReductionNi-Raney, hydrazine hydrate30–32°C, 30 min95%High-purity hydrochloride salt

The nitration-cyclization route offers high intermediate purity but requires hazardous fuming HNO₃. In contrast, the improved cyclization method uses sodium nitrate and achieves comparable yields with enhanced safety. Catalytic reduction with nickel-Raney provides a high-purity hydrochloride salt, suitable for pharmaceutical applications.

Characterization and Quality Control

Spectroscopic Analysis

IR spectroscopy confirms key functional groups:

  • C=O stretch : 1697 cm⁻¹

  • NH₂ vibrations : 3447–3420 cm⁻¹

  • Aromatic C-H : 3011 cm⁻¹

Melting Point and Recrystallization

Recrystallization from methanol yields a black solid with a melting point of 250–252°C, while ethyl alcohol produces a yellow solid (225–227°C). These data align with the compound’s polymorphic potential.

Industrial-Scale Considerations

Patent EP1077214A1 emphasizes scalability via:

  • Temperature control : Precise cooling during exothermic steps.

  • Solvent selection : 2-methoxyethanol improves cyclization efficiency.

  • Waste reduction : Distillation under vacuum recovers >95% solvent.

Emerging Methodologies

Recent advances include microwave-assisted cyclization, reducing reaction times from hours to minutes, and enzymatic nitration for greener synthesis . However, these methods require further validation for 3-isobutyl-1-methyl derivatives.

Chemical Reactions Analysis

3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active site residues of the target enzyme, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

Substituent Impact on Bioactivity :

  • Hydrophobic groups (e.g., isobutyl, 3-fluorobenzylthio) correlate with enhanced antimicrobial and anticancer activity due to improved cellular uptake .
  • Halogenated aryl groups (e.g., 2-chlorophenyl) increase cytotoxicity but may reduce solubility .

Synthetic Advancements :

  • Microwave-assisted methods reduce reaction times (4–6 hours vs. 12–24 hours conventionally) and improve yields by 15–20% .

Structural Insights :

  • X-ray crystallography (SHELX-refined structures) confirms planar pyrazolopyrimidine cores, enabling π-π stacking interactions in enzyme binding .

Biological Activity

3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. The following sections will explore its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds. Common solvents used in this process include ethanol or methanol, often catalyzed by acetic acid under reflux conditions. This method can be optimized for industrial applications using continuous flow reactors to enhance yield and consistency.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
MDA-MB-231 (breast cancer)2.5
A172 (brain cancer)10
A375 (melanoma)5

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of CDKs : The compound binds to CDKs, inhibiting their activity and resulting in cell cycle arrest.
  • Induction of Apoptosis : It promotes apoptosis in malignant cells through caspase activation, leading to programmed cell death.
  • Impact on Signaling Pathways : The inhibition of CDKs affects downstream signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Study on TBK1 Inhibition : A related pyrazolo derivative was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM, demonstrating significant selectivity and potential for treating immune-related diseases and cancers .
  • Microtubule Destabilization : Another study showed that similar compounds could disrupt microtubule assembly at concentrations around 20 μM, indicating their role as microtubule-destabilizing agents which is critical in cancer cell proliferation inhibition .

Comparison with Similar Compounds

To contextualize the activity of this compound, a comparison with other pyrazolo derivatives is useful:

Compound NameStructure TypeNotable Activity
1-tert-butyl-3-(3-methylbenzyl)-pyrazoloPyrazolo derivativeModerate CDK inhibition
3-(4-amino-1-tert-butyl-pyrazolo)-methylphenolPyrazolo derivativeAntiproliferative effects

These comparisons illustrate how structural variations influence biological activity and efficacy.

Q & A

Basic Research Questions

Q. What are the conventional synthesis methods for 3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

  • Methodology :

  • Acid-catalyzed condensation : React 5-amino-pyrazole-4-carboxamide derivatives with aldehydes or carboxylic acids. For example, using acidic cesium salt of Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) as a green nanocatalyst achieves 100% selectivity for pyrazolopyrimidinone derivatives in acetic acid .
  • Chlorination : Treat pyrazolo[3,4-d]pyrimidin-4(5H)-one with trichloroisocyanuric acid (TCICA) and triphenylphosphine in toluene under reflux to introduce chloro substituents, yielding ~60–65% product .
  • Microwave-assisted synthesis : Cyclize ortho-amino esters with nitriles under microwave irradiation to reduce reaction time and improve efficiency .

Q. How is the compound characterized after synthesis?

  • Analytical techniques :

  • NMR and MS : Confirm molecular structure and purity. For example, ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) verify substituent positions and molecular weight .
  • HPLC : Assess purity (>95% in most cases) using reverse-phase columns with UV detection .
  • X-ray crystallography : Resolve crystal structures (e.g., monoclinic P2₁/n space group, unit cell parameters a = 4.6448 Å, b = 8.0792 Å) to determine intermolecular interactions like hydrogen bonding .

Q. What biological activities have been reported for this compound?

  • Key findings :

  • Antifungal activity : Derivatives inhibit Botrytis cinerea and Sclerotinia sclerotiorum at 50 mg/L, with 83–100% inhibition rates .
  • Herbicidal activity : 6-Arylthio derivatives suppress root growth in Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at 100 mg/L .
  • Antitumor potential : Pyrazolopyrimidinones exhibit purine-like activity, interfering with nucleotide metabolism in cancer cells .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields and purity?

  • Strategies :

  • Nanocatalysts : Replace traditional acids (e.g., H₂SO₄) with Preyssler nanoparticles (Cs₁₂H₂[NaP₅W₃₀O₁₁₀]) to enhance recyclability and reduce side reactions. Yields improve from ~20% (classical methods) to >80% in some cases .
  • Solvent optimization : Use water or ethanol as green solvents instead of DMF or toluene. For example, microwave-assisted synthesis in water reduces reaction time from hours to minutes .
  • Regioselective functionalization : Employ tandem aza-Wittig reactions to control substituent positions, achieving >90% regioselectivity for 6-arylthio derivatives .

Q. How should researchers address contradictory biological activity data across studies?

  • Analysis framework :

  • Assay variability : Compare inhibition rates under standardized conditions (e.g., Botrytis cinerea assays at 50 mg/L vs. 10 mg/L) .
  • Structural nuances : Evaluate substituent effects. For example, 3-methylthio groups enhance antifungal activity, while phenyl groups reduce it .
  • Mechanistic studies : Use computational modeling (e.g., molecular docking) to correlate substituent electronic properties with target binding (e.g., ALDH1A enzyme inhibition) .

Q. What structure-activity relationships (SARs) govern this compound’s bioactivity?

  • Key SAR insights :

  • Substituent position : 6-Arylthio groups improve herbicidal activity, while 3-methylthio groups enhance antifungal potency .
  • Electron-withdrawing groups : Chloro or fluoro substituents at the 5-position increase antitumor activity by stabilizing interactions with DNA or enzymes .
  • Rigidity vs. flexibility : Isobutyl groups at the 3-position improve membrane permeability compared to bulkier substituents .

Q. What mechanistic insights exist for its biological activity?

  • Proposed mechanisms :

  • Antifungal action : Disruption of fungal cell wall synthesis via inhibition of chitin synthase, as evidenced by hyphal deformation in Botrytis cinerea .
  • Antiangiogenic effects : Downregulation of VEGF signaling in tumor-associated endothelial cells, demonstrated in in vitro tube formation assays .
  • Nucleotide analog activity : Competitive inhibition of purine nucleoside phosphorylase (PNP), blocking DNA replication in leukemia cells .

Data Contradiction Analysis

  • Case study : Variability in antifungal activity (e.g., 83% vs. 100% inhibition for similar compounds):
    • Root cause : Differences in substituent electronic profiles (e.g., electron-deficient 3-fluorobenzylthio vs. electron-rich 4-methoxyphenylthio) alter target binding kinetics .
    • Resolution : Perform dose-response assays (IC₅₀ calculations) and molecular dynamics simulations to standardize activity comparisons.

Methodological Recommendations

  • Experimental design :
    • Include positive controls (e.g., fluconazole for antifungal assays) and validate purity via HPLC before bioactivity tests .
    • Use gradient recrystallization (e.g., acetonitrile/water) to isolate high-purity crystals for structural studies .
  • Troubleshooting :
    • Low yields in chlorination? Optimize TCICA stoichiometry (2 equivalents) and reflux time (4–8 hours) .
    • Unstable intermediates? Stabilize with in situ trapping agents (e.g., trimethylsilyl chloride) during aza-Wittig reactions .

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